2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Description
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Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-10-4-3-5-11-8-13-18(24-16(10)11)20-17(21-19(13)25)12-6-7-15(23-2)14(22)9-12/h3-7,9,22H,8H2,1-2H3,(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRSPIPLQVMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its activity. PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival.
Biological Activity
The compound 2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione (CAS No: 866842-94-6) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a chromeno-pyrimidine core structure, which is known to influence its biological activity. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests it may scavenge free radicals effectively, contributing to cellular protection against oxidative stress.
Anticancer Potential
Chromeno-pyrimidine derivatives have been investigated for their anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway. This compound may exhibit similar mechanisms, warranting further investigation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thione group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Modulation of Gene Expression : Similar compounds have been shown to affect the expression of genes involved in apoptosis and cell cycle regulation.
- Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into cell membranes, influencing membrane fluidity and permeability.
Case Studies
A review of the literature reveals several case studies highlighting the biological effects of related compounds:
- Study on Antioxidant Activity : A derivative demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
- Anticancer Study : A closely related chromeno-pyrimidine compound was shown to inhibit tumor growth in animal models by inducing apoptosis through mitochondrial pathways.
Data Table: Biological Activities Comparison
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | High | Moderate | High |
| Compound B | Moderate | High | Moderate |
| This compound | Potentially High | Limited Data | Promising |
Q & A
Q. What methodological approaches are recommended for optimizing the synthesis of this compound?
To optimize synthesis, employ statistical Design of Experiments (DoE) to minimize trial-and-error. Use factorial designs to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can isolate critical parameters affecting yield, as demonstrated in chemical engineering optimization studies . Additionally, pre-screen conditions using quantum chemical calculations (e.g., transition state analysis) to predict reactivity trends, reducing experimental iterations .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- NMR spectroscopy : Use - and -NMR to confirm substituent positions on the chromeno-pyrimidine core.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., hydroxyl and methoxy group orientations) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and purity.
- HPLC-PDA : Monitor reaction progress and isolate intermediates with orthogonal separation phases (C18 or phenyl columns) .
Q. How can researchers design experiments to assess the compound’s stability under varying conditions?
Conduct accelerated stability studies using controlled stress testing :
- Thermal degradation : Expose the compound to temperatures ≥60°C and analyze decomposition via TGA/DSC.
- Photolytic stability : Use UV-Vis irradiation (e.g., 254 nm) and monitor changes with HPLC.
- Hydrolytic stability : Test pH-dependent degradation in buffered solutions (pH 1–13) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reactivity data?
Contradictions (e.g., unexpected regioselectivity) may arise from competing reaction pathways. Use density functional theory (DFT) to calculate activation energies for each pathway, identifying the most thermodynamically favorable route . For example, compare the thione group’s nucleophilicity at different positions using Fukui indices. Validate models with kinetic isotope effect (KIE) studies or substituent electronic parameter correlations (Hammett plots) .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Standardized protocols : Use robotic liquid handlers for reagent dispensing to minimize human error.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like solubility and particle size distribution.
- In silico batch correction : Apply multivariate analysis (e.g., PCA) to adjust for confounding variables (e.g., impurity profiles) .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Determine values under varying substrate concentrations to distinguish competitive/non-competitive inhibition.
- Molecular docking : Simulate binding poses with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to validate computational predictions .
Methodological Considerations for Data Contradictions
- Cross-validation : Replicate experiments across independent labs to rule out instrumentation bias .
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
- Feedback loops : Integrate experimental results into computational models iteratively to refine hypotheses (e.g., updating force fields based on crystallographic data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
